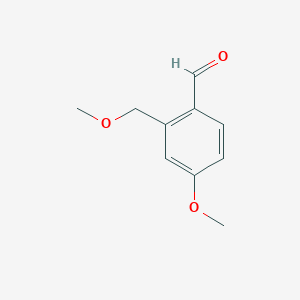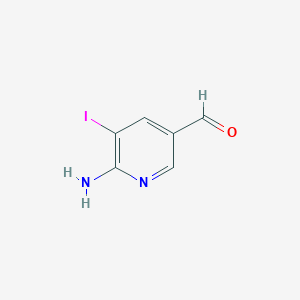
methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride is a chemical compound with a complex structure that includes an amino group, a tetrahydropyran ring, and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride typically involves multiple steps. One common method includes the protection of the amino group, followed by the formation of the tetrahydropyran ring through cyclization reactions. The final step involves the esterification of the propanoate group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often utilize flow chemistry techniques to enhance efficiency and yield. Continuous flow systems allow for better control over reaction conditions, leading to higher purity and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidation, reducing agents such as dimethyl sulfide for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acid derivatives and tetrahydropyran-containing molecules. Examples are:
- Methyl (2S)-2-amino-3-phenylpropanoate
- Methyl (2S)-2-amino-3-hydroxypropanoate .
Uniqueness
What sets methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H18ClNO3 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(oxan-4-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(10)6-7-2-4-13-5-3-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1 |
Clave InChI |
WCWXJCRWBPDXBR-QRPNPIFTSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1CCOCC1)N.Cl |
SMILES canónico |
COC(=O)C(CC1CCOCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7S)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B12094575.png)
![Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester](/img/structure/B12094576.png)
![7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12094581.png)


![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)


![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)




